N-(4-Carboxyphenyl)isonicotinamide 1-oxide
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Overview
Description
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is a compound that has garnered interest in various scientific fields due to its unique structural and functional properties. It is a ligand that can form metal-organic frameworks (MOFs) and has applications in catalysis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide can be synthesized through a series of chemical reactions involving the functionalization of isonicotinamideThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pH levels .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-Carboxyphenyl)isonicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine derivative.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like DMSO and DMF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For instance, oxidation may yield higher oxidation state derivatives, while reduction would produce amine derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .
Scientific Research Applications
N-(4-Carboxyphenyl)isonicotinamide 1-oxide has several scientific research applications:
Biology: The compound’s ability to form complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors.
Mechanism of Action
The mechanism by which N-(4-Carboxyphenyl)isonicotinamide 1-oxide exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like oxidation and reduction. The molecular targets include metal ions, and the pathways involved are typically related to catalytic cycles in which the compound participates .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the isonicotinamide core but lacks the carboxyphenyl group and the 1-oxide functionality.
Isonicotinic acid: Similar in structure but without the amide and 1-oxide functionalities.
4-Carboxyphenyl isonicotinamide: Lacks the 1-oxide group but has the carboxyphenyl and isonicotinamide moieties.
Uniqueness
N-(4-Carboxyphenyl)isonicotinamide 1-oxide is unique due to its dual functionalization with both a carboxyphenyl group and an N-oxide group. This dual functionality allows it to form more complex and stable metal-organic frameworks compared to its similar compounds, enhancing its utility in catalysis and material science .
Properties
CAS No. |
62833-96-9 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(9-5-7-15(19)8-6-9)14-11-3-1-10(2-4-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
MDBUUKNNYXYBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C2=CC=[N+](C=C2)[O-] |
Origin of Product |
United States |
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